molecular formula C21H19NO3S B12845993 Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate

Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate

Cat. No.: B12845993
M. Wt: 365.4 g/mol
InChI Key: UEQGIYQFOAYKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate is a complex organic compound with a unique structure that includes an amino group, a phenylmethoxy group, and a sulfanylformate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where the compound is synthesized via the reduction of Schiff bases using reducing agents such as sodium borohydride . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H19NO3S

Molecular Weight

365.4 g/mol

IUPAC Name

methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate

InChI

InChI=1S/C21H19NO3S/c1-24-21(23)26-20-10-6-5-9-17(20)18-13-16(11-12-19(18)22)25-14-15-7-3-2-4-8-15/h2-13H,14,22H2,1H3

InChI Key

UEQGIYQFOAYKMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)SC1=CC=CC=C1C2=C(C=CC(=C2)OCC3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.